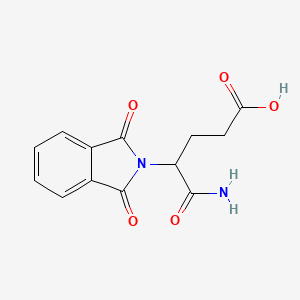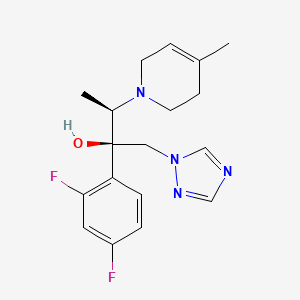
(2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methyl-3,6-dihydropyridin-1(2H)-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methyl-3,6-dihydropyridin-1(2H)-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methyl-3,6-dihydropyridin-1(2H)-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the 2,4-Difluorophenyl Intermediate: This step involves the halogenation of a phenyl ring to introduce fluorine atoms at the 2 and 4 positions.
Construction of the Pyridine Ring: The 4-methyl-3,6-dihydropyridin-1(2H)-yl moiety is synthesized through a series of cyclization reactions.
Attachment of the Triazole Ring: The 1H-1,2,4-triazol-1-yl group is introduced via a nucleophilic substitution reaction.
Final Coupling: The intermediate compounds are coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the aromatic rings or the triazole moiety, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, it is investigated for its interactions with various biomolecules and potential as a biochemical probe.
Medicine
The compound shows promise in medicinal chemistry, particularly in the development of antifungal, antibacterial, or anticancer agents due to its unique structural features.
Industry
In the industrial sector, it may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methyl-3,6-dihydropyridin-1(2H)-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methylpiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methyl-3,6-dihydropyridin-1(2H)-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Uniqueness
The uniqueness of (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methyl-3,6-dihydropyridin-1(2H)-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C18H22F2N4O |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
(2R,3R)-2-(2,4-difluorophenyl)-3-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-5,9,11-12,14,25H,6-8,10H2,1-2H3/t14-,18-/m1/s1 |
InChIキー |
BROZCQVLVFAZGA-RDTXWAMCSA-N |
異性体SMILES |
CC1=CCN(CC1)[C@H](C)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
正規SMILES |
CC1=CCN(CC1)C(C)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B15290725.png)
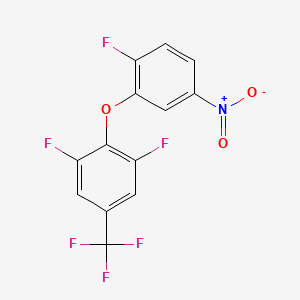
![tert-butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15290734.png)
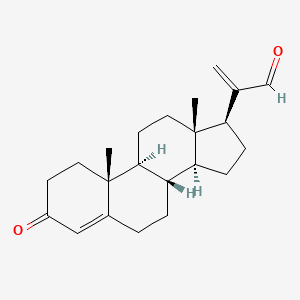
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B15290745.png)


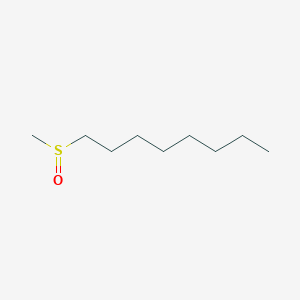
![N-[(1S)-1-(4-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290757.png)
![6-Bromo-5-oxo-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15290761.png)

![Methyl 5-[2-[Benzyl(tert-butyl)amino]acetyl]-2-hydroxybenzoate Hydrochloride](/img/structure/B15290770.png)
